

# 2-(tert-Butoxy)pyridine molecular weight and formula

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## Compound of Interest

Compound Name: 2-(tert-Butoxy)pyridine

Cat. No.: B2421440

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An In-depth Technical Guide to **2-(tert-Butoxy)pyridine**: Synthesis, Characterization, and Application

## Introduction

**2-(tert-Butoxy)pyridine**, a substituted pyridine derivative, has emerged as a valuable reagent in modern organic synthesis. While the pyridine scaffold itself is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs, specific derivatives like **2-(tert-butoxy)pyridine** offer unique functionalities that address common synthetic challenges.<sup>[1][2]</sup> This guide provides a comprehensive overview of **2-(tert-butoxy)pyridine**, detailing its chemical properties, a robust synthesis protocol, spectroscopic characterization, and its principal application as a mild tert-butylation agent for researchers, scientists, and drug development professionals.

## Core Molecular and Physical Properties

**2-(tert-Butoxy)pyridine**, also known as tert-butyl 2-pyridinyl ether, is a colorless to slightly pale yellow oil at room temperature.<sup>[3][4]</sup> Its core properties are summarized in the table below, providing essential data for laboratory use and reaction planning.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO	[5][6][7]
Molecular Weight	151.21 g/mol	[5][6][8]
CAS Number	83766-88-5	[6]
Appearance	Colorless to slightly pale yellow liquid	[4]
Boiling Point	88°C / 100 mmHg	
Purity	Typically ≥95%	[4][5]
Storage Conditions	Inert atmosphere, room temperature	[5]
InChI Key	IVMMIUODXRECHX-UHFFFAOYSA-N	[5]

## Synthesis and Purification

The synthesis of **2-(tert-butoxy)pyridine** is commonly achieved via a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis. This method utilizes a strong base to generate the tert-butoxide nucleophile, which then displaces a halide from the pyridine ring.

## Causality Behind Experimental Choices

The selection of reagents and conditions is critical for a successful synthesis.

- Substrates: 2-Chloropyridine serves as the electrophilic partner. Potassium tert-butoxide is used as both the source of the tert-butoxy group and the strong base.
- Catalyst: 18-crown-6 is employed as a phase-transfer catalyst. It effectively solvates the potassium cation (K<sup>+</sup>), liberating the tert-butoxide anion (t-BuO<sup>-</sup>) and significantly enhancing its nucleophilicity and solubility in the toluene solvent.

- Solvent & Temperature: Toluene is a suitable high-boiling, non-polar aprotic solvent for this reaction. Refluxing at 110°C provides the necessary thermal energy to overcome the activation barrier for the nucleophilic aromatic substitution on the electron-rich pyridine ring.

## Detailed Synthesis and Purification Protocol

The following protocol, adapted from established procedures, outlines a reliable method for preparing and purifying **2-(tert-butoxy)pyridine**.<sup>[3]</sup>

### Step 1: Reaction Setup

- To a flask containing toluene (100 mL), add potassium tert-butoxide (9.88 g, 88.07 mmol) and 2-chloropyridine (5 g, 44.04 mmol).
- Add the phase transfer catalyst, 18-crown-6 (0.58 g, 2.20 mmol).
- Equip the flask with a reflux condenser and stir the mixture.

### Step 2: Reaction Execution

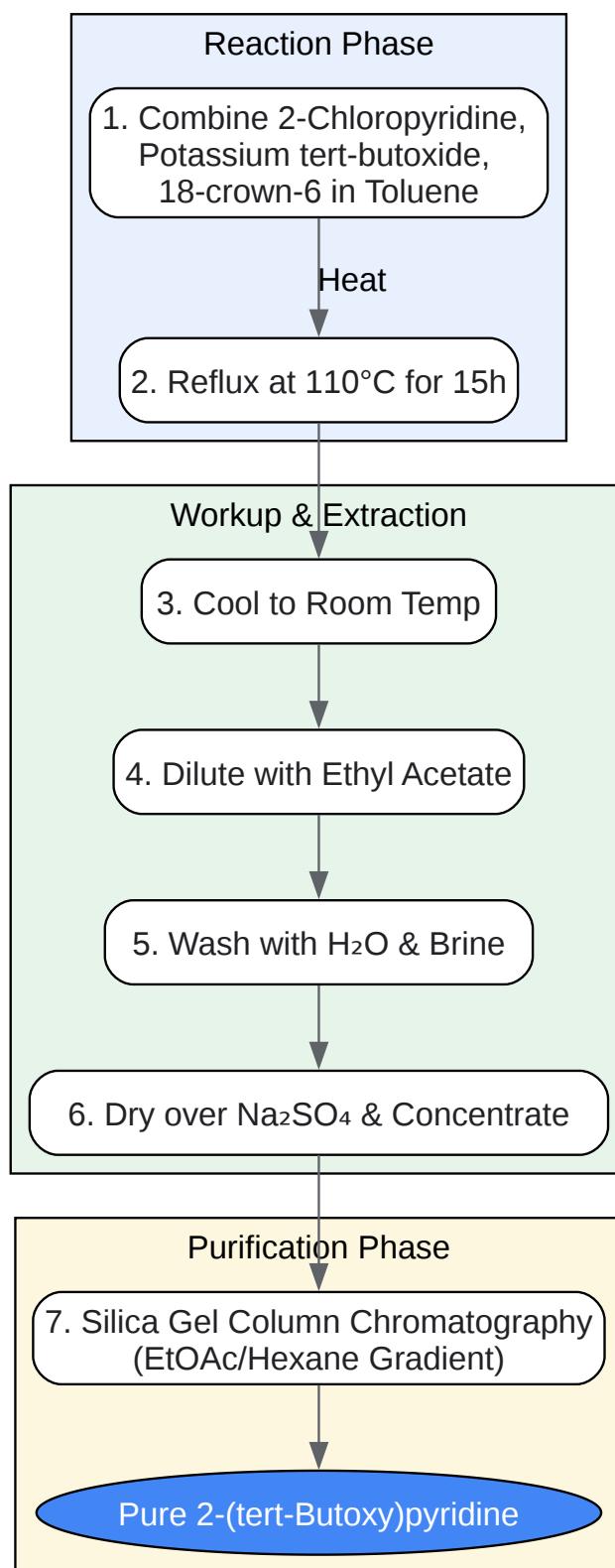
- Heat the reaction mixture to reflux at 110°C.
- Maintain stirring and reflux for 15 hours.

### Step 3: Workup and Extraction

- After the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with ethyl acetate (200 mL).
- Wash the organic layer sequentially with water (150 mL) and saturated brine (150 mL) to remove unreacted potassium tert-butoxide and other inorganic salts.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Remove the solvent by concentration under reduced pressure.

### Step 4: Purification

- Purify the resulting crude oil using silica gel column chromatography.
- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 0:5 and progressing to 1:5 ethyl acetate/hexane).
- Combine the fractions containing the pure product to yield **2-(tert-butoxy)pyridine** as a colorless oil (typical yield: ~54%).[\[3\]](#)

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Caption: Workflow for the synthesis and purification of **2-(tert-butoxy)pyridine**.

## Spectroscopic Characterization

Structural confirmation of the synthesized product is paramount. The following spectroscopic data are characteristic of **2-(tert-butoxy)pyridine**.<sup>[3]</sup>

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
  - $\delta$  8.15 (ddd, J = 4.8, 2.0, 0.4 Hz, 1H, Pyridine-H6)
  - $\delta$  7.52 (ddd, J = 9.2, 6.8, 1.6 Hz, 1H, Pyridine-H4)
  - $\delta$  6.81 (ddd, J = 6.8, 5.2, 1.2 Hz, 1H, Pyridine-H5)
  - $\delta$  6.67 (dt, J = 8.4, 0.8 Hz, 1H, Pyridine-H3)
  - $\delta$  1.61 (s, 9H, tert-Butyl)
- <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>):
  - $\delta$  163.9 (C2-O)
  - $\delta$  146.5 (C6)
  - $\delta$  138.1 (C4)
  - $\delta$  116.2 (C5)
  - $\delta$  113.4 (C3)
  - $\delta$  79.4 (Quaternary C of tert-Butyl)
  - $\delta$  28.7 (3C, CH<sub>3</sub> of tert-Butyl)
- High-Resolution Mass Spectrometry (HRMS-ESI):
  - m/z calculated for C<sub>9</sub>H<sub>14</sub>NO [M+H]<sup>+</sup>: 152.1075
  - m/z found: 152.1077

This data provides a self-validating system: the  $^1\text{H}$  NMR shows the characteristic aromatic signals for a 2-substituted pyridine ring and a large singlet for the nine equivalent protons of the tert-butyl group. The  $^{13}\text{C}$  NMR confirms the presence of nine distinct carbon environments, and the HRMS provides an exact mass measurement consistent with the molecular formula.

## Key Application: Mild tert-Butylation of Carboxylic Acids

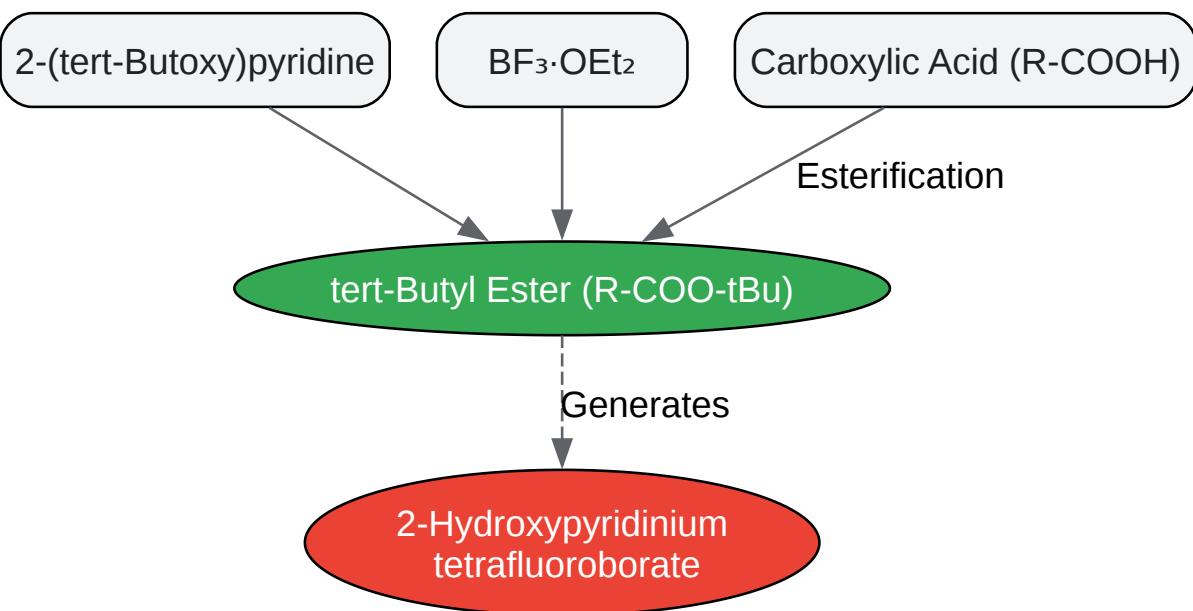
The primary utility of **2-(tert-butoxy)pyridine** in drug development and complex molecule synthesis is its role as a practical and mild tert-butylation agent.<sup>[9]</sup> It is particularly effective for installing the tert-butyl ester protecting group on carboxylic acids.

## Mechanism and Advantages

When combined with a Lewis acid, typically boron trifluoride diethyl etherate ( $\text{BF}_3\cdot\text{OEt}_2$ ), **2-(tert-butoxy)pyridine** efficiently esterifies a wide range of carboxylic acids.<sup>[9]</sup>

The advantages of this system over traditional methods (e.g., using strong acids like  $\text{H}_2\text{SO}_4$  or hazardous gases like isobutylene) are significant:

- Mild Conditions: The reaction proceeds under mild conditions, preserving acid-sensitive functional groups elsewhere in the molecule.
- High Yields: It provides fast and high-yielding esterifications.<sup>[9]</sup>
- Broad Scope: The method is effective for aromatic, aliphatic, unsaturated, and heteroaryl carboxylic acids, including sensitive substrates like amino acid derivatives.<sup>[9]</sup>
- Safety and Practicality: It avoids the use of highly corrosive acids or difficult-to-handle gases.



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Caption: Use of **2-(tert-butoxy)pyridine** for tert-butyl ester synthesis.

This application is crucial in multi-step syntheses common in drug discovery, where the temporary protection of carboxylic acid groups is essential to prevent unwanted side reactions.

## Safety and Handling

Proper handling of **2-(tert-butoxy)pyridine** is necessary to ensure laboratory safety. It is classified as a hazardous substance.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statements
Acute Toxicity, Oral; Skin/Eye Irritation; STOT SE	GHS07 (Exclamation Mark)	Warning	H302: Harmful if swallowed. H315: Causes skin irritation. H320: Causes eye irritation. H335: May cause respiratory irritation.

Source:[5][10]

## Handling and Storage Recommendations:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11]
- Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing fumes.[11]
- Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke when using this product.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere.[5][11]
- Spills: In case of a spill, absorb with an inert material and place it into a suitable disposal container.[11]

## Conclusion

**2-(tert-Butoxy)pyridine** is more than a simple pyridine derivative; it is a specialized tool that offers a mild and efficient solution for the protection of carboxylic acids, a frequent and critical step in the synthesis of complex pharmaceutical intermediates. Its well-defined synthesis, clear spectroscopic signature, and proven utility make it an indispensable reagent for scientists engaged in drug discovery and organic synthesis. Understanding its properties, handling requirements, and applications allows researchers to leverage its full potential in advancing their synthetic programs.

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